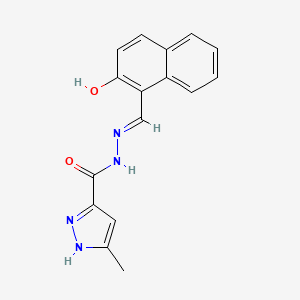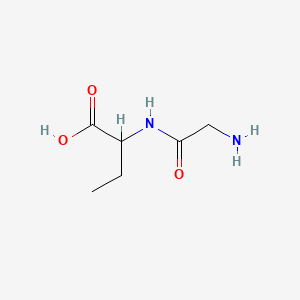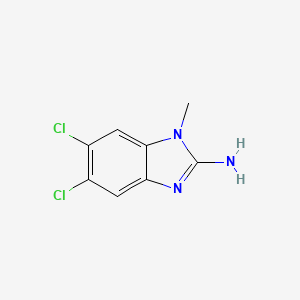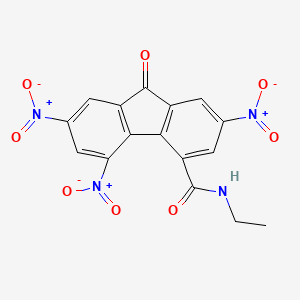
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibition
One of the notable applications of compounds closely related to (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A study demonstrated that 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate showed higher α-glucosidase inhibition activity than the standard drug acarbose, suggesting its potential in managing postprandial blood glucose levels in diabetes patients (Santoso et al., 2022).
Photo-softening Effect in Block Copolymer Vesicles
Research into the synthesis and study of amphiphilic block copolymers incorporating similar compounds has revealed interesting photoresponsive behaviors. Specifically, a study focused on block copolymers with a hydrophobic block bearing azobenzene mesogens showed a photoinduced liquid crystal (LC) order–disorder transition inside the vesicle membrane, highlighting its potential in creating photoresponsive materials (Yan et al., 2011).
Corrosion Inhibition
Compounds structurally related to this compound have been explored as corrosion inhibitors. For instance, acrylamide derivatives were investigated for their effectiveness in protecting copper from corrosion in nitric acid solutions, showing promising results as mixed-type inhibitors and suggesting potential applications in metal preservation and industrial maintenance (Abu-Rayyan et al., 2022).
Polymer Synthesis and Applications
The compound's structural motifs find applications in polymer science, where they serve as building blocks for creating novel polymers with specific functionalities. Research into the polymerization of similar acrylate compounds has led to the development of materials with diverse applications, from drug delivery systems to adhesive hydrogels, underscoring the versatility and importance of these chemical structures in advancing material science and biomedical engineering (Hoogenboom et al., 2005).
Direcciones Futuras
The future research directions for “(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate” would depend on its properties and potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and development of methods for its safe and efficient synthesis .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, influencing processes such as cell proliferation, apoptosis, and signal transduction
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by NSC666256 are currently unknown. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction
Result of Action
Compounds with similar structures have been found to induce apoptosis, inhibit cell proliferation, and alter signal transduction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
2-phenylethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGDBUJVGNJEU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)





![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)
